Cas no 1805997-48-1 (Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate)

Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate structure
1805997-48-1 structure
商品名:Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate
CAS番号:1805997-48-1
MF:C11H13F3N2O2
メガワット:262.228333234787
CID:4885850

Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate
    • インチ: 1S/C11H13F3N2O2/c1-2-18-9(17)4-7-10(11(13)14)6(5-15)3-8(12)16-7/h3,11H,2,4-5,15H2,1H3
    • InChIKey: BBVFNNKIPNTUSX-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(CC(=O)OCC)=NC(=CC=1CN)F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 279
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 65.2

Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029031592-250mg
Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate
1805997-48-1 95%
250mg
$1,078.00 2022-04-01
Alichem
A029031592-1g
Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate
1805997-48-1 95%
1g
$2,779.20 2022-04-01
Alichem
A029031592-500mg
Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate
1805997-48-1 95%
500mg
$1,651.30 2022-04-01

Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate 関連文献

Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetateに関する追加情報

Comprehensive Overview of Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate (CAS No. 1805997-48-1)

The compound Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate (CAS No. 1805997-48-1) is a fluorinated pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the difluoromethyl and aminomethyl groups, make it a valuable intermediate for designing novel bioactive molecules. Recent trends in drug discovery emphasize the importance of fluorinated compounds due to their enhanced metabolic stability and bioavailability, aligning with the growing demand for fluoropyridine-based scaffolds in medicinal chemistry.

In the context of current research hotspots, CAS 1805997-48-1 has garnered attention for its potential applications in kinase inhibitor development and crop protection agents. The incorporation of fluorine atoms, as seen in this compound, is a strategic approach to modulate lipophilicity and improve target binding affinity—a topic frequently searched by researchers in AI-driven drug design platforms. The ethyl acetate moiety further enhances its solubility, making it suitable for formulation studies, a critical aspect in preclinical drug development workflows.

From a synthetic chemistry perspective, the 6-fluoropyridine core of this compound offers versatile reactivity for further functionalization. This aligns with the rising interest in heterocyclic compound optimization, a common query in academic and industrial forums. The aminomethyl group provides a handle for conjugation, enabling its use in proteolysis-targeting chimera (PROTAC) applications—an emerging field in targeted protein degradation therapies. Such features position CAS 1805997-48-1 as a promising candidate for high-throughput screening libraries.

Environmental and regulatory considerations are also pivotal in modern compound evaluation. The difluoromethyl substituent in this molecule is being explored for its balanced polarity profile, addressing industry demands for green chemistry alternatives with reduced ecological impact. This resonates with frequently searched terms like sustainable fluorochemicals and eco-friendly intermediates in chemical databases. Analytical methods for characterizing this compound, such as LC-MS and NMR spectroscopy, are well-documented, supporting its adoption in quality-controlled processes.

Market intelligence indicates growing procurement of Ethyl 4-(aminomethyl)-3-(difluoromethyl)-6-fluoropyridine-2-acetate by contract research organizations (CROs) specializing in fragment-based drug discovery. Its structural complexity meets the need for three-dimensional molecular diversity—a key parameter in virtual screening campaigns. Furthermore, patent analyses reveal incremental filings involving similar fluorinated pyridine acetates, underscoring their commercial relevance in intellectual property-driven sectors.

In conclusion, CAS 1805997-48-1 represents a multifaceted building block with applications spanning from small molecule therapeutics to agrochemical innovation. Its alignment with contemporary research paradigms—such as fluorine medicinal chemistry and computational molecular modeling—ensures sustained scientific interest. As the pharmaceutical industry increasingly prioritizes structure-activity relationship (SAR) studies, this compound's modular design offers exceptional versatility for lead optimization programs worldwide.

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